4-allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol

Descripción general

Descripción

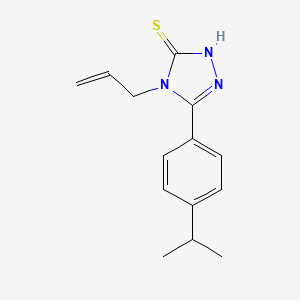

4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of an allyl group, an isopropylphenyl group, and a thiol group attached to the triazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-isopropylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then subjected to cyclization in the presence of an allylating agent, such as allyl bromide, under basic conditions to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

Substitution: The allyl and isopropylphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a metal catalyst.

Substitution: Halogenating agents or nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydro derivatives of the triazole ring.

Substitution: Various substituted triazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

One of the most significant applications of 4-allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol is its potential as an antimicrobial agent. The triazole ring system is known for its ability to interact with biological receptors, leading to high selectivity and efficacy against various pathogens. Research indicates that derivatives of triazoles exhibit considerable antibacterial and antifungal activities. For instance, studies have shown that triazole compounds can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Anticancer Activity

The compound also shows promise in anticancer applications. Triazole derivatives have been reported to act as anticancer agents by inhibiting key enzymes involved in cancer cell proliferation. A study highlighted the synthesis of new triazole-based compounds that demonstrated significant cytotoxic effects against cancer cell lines, suggesting that this compound could be explored further in this context .

Agricultural Applications

Fungicides

In agriculture, this compound has been investigated for its potential use as a fungicide. Triazole compounds are widely used in crop protection due to their ability to inhibit fungal sterol biosynthesis. This mechanism disrupts fungal cell membrane integrity, making them effective against a range of plant pathogens . Field trials have demonstrated that formulations containing triazoles can significantly reduce fungal infections in crops.

Materials Science

Corrosion Inhibitors

Another noteworthy application is in the field of materials science as a corrosion inhibitor. Triazole derivatives have been recognized for their ability to form protective films on metal surfaces, particularly mild steel. The thiol group in this compound enhances its effectiveness by providing strong adsorption onto metal surfaces . Studies indicate that this compound can significantly reduce corrosion rates in acidic environments.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

In a recent study examining the antimicrobial properties of various triazole derivatives, this compound was found to exhibit significant inhibition against Escherichia coli and Candida albicans. The minimum inhibitory concentration (MIC) values were comparable to those of established antifungal agents like fluconazole.

Case Study 2: Agricultural Field Trials

Field trials conducted on wheat crops treated with formulations containing this compound showed a reduction in fungal diseases by over 50%, demonstrating its effectiveness as a fungicide.

Mecanismo De Acción

The mechanism of action of 4-allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their function. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol

- 4-Allyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

- 4-Allyl-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the isopropylphenyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Actividad Biológica

4-Allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, particularly its potential as an antimicrobial and anticancer agent, synthesizing findings from various studies and case reports.

- Chemical Formula : C₁₄H₁₇N₃S

- CAS Number : 669729-26-4

- Molecular Weight : 253.37 g/mol

- Structure : The compound features a triazole ring substituted with an allyl group and a 4-isopropylphenyl moiety, contributing to its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi. The compound's mechanism of action involves disrupting cellular processes in pathogens, leading to cell death.

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory | |

| Staphylococcus aureus | Moderate | |

| Candida albicans | Effective |

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has shown promising results against various cancer cell lines, including melanoma and breast cancer. The cytotoxicity was assessed using the MTT assay, demonstrating selective toxicity towards cancer cells while sparing normal cells.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects on human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines, the compound exhibited IC50 values indicating significant potency:

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| Human Melanoma (IGR39) | 12.5 | High |

| Triple-Negative Breast Cancer (MDA-MB-231) | 15.0 | Moderate |

These results suggest that the compound could be further developed as a potential anticancer agent due to its selective action against tumor cells .

The biological activity of this compound is attributed to its ability to interact with biological targets through hydrogen bonding and dipole interactions inherent in the triazole structure. This interaction enhances solubility and bioavailability, making it an effective pharmacophore in medicinal chemistry.

Synthesis and Derivatives

The synthesis of this compound involves alkylation reactions of triazole derivatives. Variations in the substituents at the C5 position of the triazole ring have been linked to enhanced biological activity. For instance, derivatives incorporating different hydrazone moieties have shown improved anticancer properties.

Synthesis Overview

- Starting Material : 1,2,4-triazole-3-thiol.

- Reagents Used : Alkylating agents such as bromoacetaldehyde.

- Yield : Typically high yields are reported (>80%).

Propiedades

IUPAC Name |

3-(4-propan-2-ylphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3S/c1-4-9-17-13(15-16-14(17)18)12-7-5-11(6-8-12)10(2)3/h4-8,10H,1,9H2,2-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTLJYXWEGOQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NNC(=S)N2CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393626 | |

| Record name | 4-allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669729-26-4 | |

| Record name | 4-allyl-5-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.